molecular formula C12H13NS B1442375 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine CAS No. 1251104-64-9

1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine

Cat. No.: B1442375
CAS No.: 1251104-64-9
M. Wt: 203.31 g/mol
InChI Key: CZPBHPBBSDXKIG-UHFFFAOYSA-N
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Description

1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine ( 1251104-64-9) is a chiral aromatic amine of high interest in pharmaceutical and medicinal chemistry research. With a molecular formula of C12H13NS and a molecular weight of 203.30 g/mol, this compound serves as a valuable scaffold and building block for the synthesis of more complex molecules . Its structure, featuring a thiophene ring conjugated with a phenyl ring and a chiral ethylamine group, makes it a versatile intermediate for exploring structure-activity relationships. This compound is closely related to a class of phenylmethylamines known to exhibit bioactive properties. Specifically, research on analogous structures has identified potential as an inhibitor of Leukotriene A-4 hydrolase (LTA4H), a key enzyme in the inflammatory pathway responsible for producing the pro-inflammatory mediator leukotriene B4 (LTB4) . This suggests significant research value for investigating novel anti-inflammatory agents . The (R)-enantiomer of this compound, (1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine (CAS 1212346-15-0), is also available for stereospecific studies . Please note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(4-thiophen-2-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPBHPBBSDXKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine, a compound with a thiophene moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer effects, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiophene ring attached to a phenyl group and an ethanamine backbone. This configuration is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its antiproliferative effects against various cancer cell lines using assays such as MTT and caspase activation assays.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Carcinoma)8.107Induction of apoptosis via caspase activation
A549 (Lung Carcinoma)5.0Inhibition of ERK1/2 signaling pathway
HeLa (Cervical Cancer)3.8Disruption of microtubule assembly

Findings : The compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent. Notably, it induced apoptosis through the activation of caspases 3, 8, and 9, which are critical mediators in the apoptotic pathway .

The biological activity of this compound appears to be linked to several mechanisms:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit the ERK1/2 signaling pathway, which is often dysregulated in cancer cells.
  • Apoptosis Induction : Activation of caspases suggests that the compound triggers programmed cell death in cancerous cells.
  • Microtubule Disruption : Similar to known chemotherapeutic agents like paclitaxel, it may interfere with microtubule dynamics, leading to cell cycle arrest.

Cytotoxicity Studies

In addition to anticancer effects, the cytotoxic profile of this compound was assessed on normal cell lines to evaluate selectivity.

Table 2: Cytotoxicity on Normal Cell Lines

Cell LineIC50 (µM)Remarks
Skin Fibroblasts>50Non-toxic at therapeutic concentrations
Hepatocytes>50Safe for liver cells
Neurons>50Minimal toxicity observed

: The compound demonstrated low toxicity towards normal cells, suggesting a favorable therapeutic index for further development as an anticancer agent .

Case Studies and Clinical Implications

While preclinical data are promising, clinical studies are necessary to validate these findings. Future research should focus on:

  • In vivo efficacy : Testing in animal models to assess pharmacokinetics and therapeutic effectiveness.
  • Combination therapies : Evaluating synergistic effects with existing chemotherapeutics.
  • Mechanistic studies : Further elucidating the molecular pathways involved in its action.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • The compound serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, making it versatile for creating derivatives with specific properties.

Reactions and Mechanisms

  • Oxidation : The thiophene ring can be oxidized to produce sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction : Nitro groups can be reduced to amines using lithium aluminum hydride or palladium on carbon.
  • Substitution Reactions : Electrophilic substitution can yield various substituted thiophenes depending on the electrophile used.

Biological Applications

Potential Antimicrobial and Anticancer Properties

  • Research indicates that 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine may exhibit antimicrobial and anticancer activities. Its structural similarity to known bioactive compounds suggests potential interactions with biological targets, such as enzymes involved in cell proliferation.

Mechanism of Action

  • The compound may inhibit specific enzymes or receptors, leading to modulation of biological pathways. This characteristic makes it a candidate for further investigation in medicinal chemistry.

Medical Applications

Therapeutic Agent Exploration

  • Due to its unique structure, the compound is being explored as a potential therapeutic agent. Its interactions at the molecular level could provide insights into developing new drugs targeting various diseases.

Industrial Applications

Organic Electronics

  • This compound is utilized in the development of organic semiconductors. Its properties make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are critical components in modern electronic devices.

Comparison with Similar Compounds

Thiophene-Containing Derivatives

Compounds with thiophene moieties exhibit unique electronic and optical properties. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine 4-(Thiophen-2-yl)phenyl C₁₂H₁₃NS 219.30 Potential electronic materials
Tris(4-(thiophen-2-yl)phenyl)amine (TTPA) Three thiophene-phenyl groups C₃₀H₂₁NS₃ 515.69 Lower oxidation potential (~1.0 V vs. Ag/AgCl); used in electrochromic devices
(1R)-1-(Thiophen-2-yl)ethan-1-amine Thiophen-2-yl directly bonded to ethylamine C₆H₉NS 127.21 Simpler structure; limited conjugation
2-Phenyl-1-(thiophen-2-yl)ethan-1-amine Thiophen-2-yl and phenyl on adjacent carbons C₁₂H₁₃NS 203.30 Steric hindrance may reduce reactivity

Key Findings :

  • The para-substitution in This compound enables extended conjugation compared to ortho/meta isomers, enhancing electronic delocalization.
  • Ag/AgCl), making it superior for electrochromic applications .

Halogen-Substituted Derivatives

Electron-withdrawing groups (EWGs) like halogens alter electronic properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
1-[4-(Trifluoroethoxy)phenyl]ethan-1-amine 4-Trifluoroethoxy C₁₀H₁₂F₃NO 243.20 High lipophilicity; reduced basicity due to EWG
1-[4-(Difluoromethoxy)phenyl]ethan-1-amine 4-Difluoromethoxy C₉H₁₁F₂NO 187.19 Moderate electron withdrawal; improved solubility
1-[4-(Trifluoromethyl)phenyl]ethan-1-amine 4-Trifluoromethyl C₉H₁₀F₃N 189.18 Strong EWG; used in medicinal chemistry

Key Findings :

  • Halogen substituents reduce amine basicity and increase lipophilicity, contrasting with the electron-rich thiophene in the target compound.
  • Trifluoromethyl derivatives (e.g., ) are common in drug design due to metabolic stability, whereas thiophene-containing amines may prioritize electronic applications.

Methoxy and Alkyl-Substituted Derivatives

Electron-donating groups (EDGs) enhance electron density:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
1-(4-Methoxyphenyl)ethan-1-amine 4-Methoxy C₉H₁₃NO 151.21 Increased electron density; used in Schiff base synthesis
N-Ethyl-1-(4-methoxyphenyl)propan-2-amine 4-Methoxy with ethyl chain C₁₂H₁₉NO 193.29 Enhanced solubility; antifungal activity reported

Key Findings :

  • Methoxy groups improve solubility and reactivity in nucleophilic reactions compared to thiophene-containing amines.
  • The target compound’s thiophene may offer superior charge transport in materials science vs. methoxy’s medicinal applications.

Sulfur-Containing Derivatives

Sulfur-based substituents vary in oxidation state and electronic effects:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
2,2,2-Tribromo-1-(4-(methylthio)phenyl)ethan-1-amine 4-Methylthio C₉H₁₁Br₃NS 423.97 High molecular weight; potential brominated intermediates
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one 4-Methylsulfonyl C₁₆H₁₆N₂O₃S 316.37 Strong EWG; anti-inflammatory potential

Key Findings :

  • Methylsulfonyl groups () drastically reduce electron density, unlike thiophene’s electron-rich nature.
  • Thiophene derivatives may outperform sulfones in applications requiring redox activity or π-conjugation.

Heterocyclic Derivatives

Heterocycles introduce diverse functionalities:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine 4-Imidazole C₁₂H₁₅N₃ 201.27 Basic nitrogen; potential kinase inhibition
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine Oxadiazole ring C₁₃H₁₆N₄O 260.30 Rigid structure; antimicrobial activity

Key Findings :

  • Imidazole derivatives () offer hydrogen-bonding capability, unlike thiophene’s non-polar nature.
  • Oxadiazoles () provide structural rigidity but lack the conjugation benefits of thiophene.

Q & A

Basic: What are the recommended synthetic routes for 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine?

Methodological Answer:
A common approach involves reductive amination of 4-(thiophen-2-yl)benzaldehyde with ammonium acetate or methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) in methanol at room temperature . For industrial-scale synthesis, catalytic hydrogenation (H₂, Pd/C) under pressurized conditions may optimize yield and purity. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the amine product.

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • HPLC Analysis : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30) at 254 nm to assess purity (>95%) .
  • Spectroscopic Characterization :
    • ¹H NMR (CDCl₃): Aromatic protons (δ 7.2–7.8 ppm), thiophene protons (δ 6.9–7.1 ppm), and the ethylamine chain (δ 2.8–3.2 ppm for CH₂; δ 1.2–1.5 ppm for NH₂).
    • ¹³C NMR : Confirm the presence of the thiophene ring (C-S coupling at ~125–140 ppm) and the benzylic carbon adjacent to the amine group .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Hazard Identification : Classified under GHS as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Storage : Store in a cool, dry place under inert gas (N₂/Ar) to prevent oxidation. Avoid contact with strong acids or oxidizing agents .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer:
For enantiomers like (R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine, use chiral chromatography with a Chiralpak IA or IB column (hexane/isopropanol, 90:10) at 1.0 mL/min. Alternatively, derivatization with a chiral resolving agent (e.g., Mosher’s acid chloride) followed by HPLC can separate diastereomers .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G* basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack.
  • Molecular Dynamics Simulations : Model solvent effects (e.g., DMSO vs. THF) on reaction kinetics for SN2 pathways .

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies in receptor-binding assays may arise from:

  • Stereochemical Variations : Ensure enantiopure samples are used, as racemic mixtures can exhibit mixed pharmacological profiles .
  • Assay Conditions : Validate results across multiple platforms (e.g., radioligand binding vs. functional cAMP assays).
  • Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsome assays to confirm in vitro vs. in vivo discrepancies .

Advanced: What strategies optimize regioselectivity in electrophilic aromatic substitution reactions?

Methodological Answer:

  • Directing Group Effects : The ethylamine chain acts as a meta-directing group, while the thiophene ring directs electrophiles to its α-position. Use HNO₃/H₂SO₄ for nitration to target the thiophene ring, or Friedel-Crafts acylation (AlCl₃, acetyl chloride) for benzene ring functionalization .
  • Temperature Control : Lower temperatures (−10°C) favor thiophene substitution, while higher temperatures (25°C) enhance benzene ring reactivity.

Advanced: How to design stability studies for this compound under varying pH conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers (pH 7.4 PBS) at 40°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts (e.g., formation of Schiff bases or sulfoxides) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.

Advanced: What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:

  • X-ray Diffraction (PXRD) : Compare diffraction patterns to identify crystalline vs. amorphous forms.
  • Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes to detect polymorphic transitions.
  • Solid-State NMR : Resolve differences in molecular packing via ¹³C cross-polarization magic-angle spinning (CP/MAS) .

Advanced: How to assess the compound’s potential as a ligand in transition-metal catalysis?

Methodological Answer:

  • Coordination Studies : Titrate the compound with Pd(OAc)₂ or CuCl in DMSO-d₆ and monitor shifts in ¹H NMR (e.g., amine proton downfield shifts indicate metal coordination).
  • Catalytic Screening : Test Suzuki-Miyaura coupling (aryl bromide + phenylboronic acid) to evaluate catalytic efficiency. Compare turnover numbers (TON) with standard ligands like PPh₃ .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine
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1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.